molecular formula C14H23NO3S B2774734 4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide CAS No. 898646-16-7

4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide

Cat. No. B2774734
CAS RN: 898646-16-7
M. Wt: 285.4
InChI Key: UWSWIFUEJTXWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C14H23NO3S . It has an average mass of 285.402 Da and a monoisotopic mass of 285.139862 Da . This product is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of “4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide” consists of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) involved the synthesis of new sulfonamides, including compounds structurally related to 4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide, which were evaluated for cytotoxicity, tumor-specificity, and carbonic anhydrase (CA) inhibitory potential. The research highlighted the potential of these compounds in anti-tumor activity studies, with some derivatives showing significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

Enzyme Inhibition and In Silico Studies

Another study conducted by Riaz (2020) synthesized and evaluated N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. The study provided insights into the compounds' inhibitory activities and supported the findings with in silico studies, showcasing their potential in therapeutic applications (Riaz, 2020).

Anticancer and Antifungal Activities

Zareef et al. (2007) described the synthesis of new benzensulfonamides bearing the 1,3,4-oxadiazole moiety, investigating their anti-HIV and antifungal activities. This research demonstrates the diverse potential of sulfonamide derivatives in developing new therapeutic agents (Zareef et al., 2007).

Structural and Spectroscopic Studies

The preparation and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore, including derivatives of 4-methylbenzenesulfonamide, were reported by Kimber et al. (2003). These compounds showed potential as specific fluorophores for Zn(II), indicating their applicability in biochemical assays and imaging (Kimber et al., 2003).

Chemical Nucleases and Carbonic Anhydrase Inhibitory Effects

Research by Macías et al. (2006) and another study by Gul et al. (2018) explored the carbonic anhydrase inhibitory effects of sulfonamides derived from various precursors, demonstrating their potential in anticancer drug development by inducing apoptosis and autophagy pathways. These studies highlight the therapeutic potential of sulfonamide derivatives in targeting tumor-associated enzymes (Macías et al., 2006) (Gul et al., 2018).

properties

IUPAC Name

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-7-18-13-8-11(4)14(9-12(13)10(2)3)19(16,17)15(5)6/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSWIFUEJTXWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide

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